Furan-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
Furan-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly notable for its potential in drug discovery and material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves the reaction of furan derivatives with pyrazine and piperidine moieties. The process often includes steps such as cyclization, hydrogenation, and amination . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure.
Substitution: Substitution reactions can replace one functional group with another, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-yl ketones, while reduction could produce furan-2-yl alcohols. Substitution reactions can generate a wide range of derivatives with varying functional groups.
Scientific Research Applications
Furan-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential in drug discovery, particularly as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Furan-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Furan-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone include:
Benzothis compound: Shares a similar structure but with a benzofuran moiety instead of a furan ring.
Furan-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in drug discovery and material science.
Properties
IUPAC Name |
furan-2-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-14(12-2-1-9-19-12)17-7-3-11(4-8-17)20-13-10-15-5-6-16-13/h1-2,5-6,9-11H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHSULDEYXWRKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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